

# Reactive Intermediate Profile: 2-Chloro-1-cyclooctylethanone[1][2]

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-Chloro-1-cyclooctylethanone

CAS No.: 145798-64-7

Cat. No.: B114630

[Get Quote](#)

## Part 1: Executive Technical Summary

**2-Chloro-1-cyclooctylethanone** (CAS: 145798-64-7) is a specialized

-haloketone intermediate used primarily in the synthesis of lipophilic heterocyclic scaffolds and enzyme inhibitors. Distinguished by its bulky cyclooctyl ring, this compound serves as a "warhead" for alkylation or a precursor for constructing thiazole and imidazole rings via Hantzsch-type condensations.

Its utility in drug development stems from the cyclooctyl moiety, which offers unique conformational properties (boat-chair stability) and enhanced lipophilicity (

), often improving the membrane permeability of the final bioactive molecule.

## Chemical Identity Table

Property	Specification
IUPAC Name	2-Chloro-1-cyclooctylethanone
Common Name	Chloromethyl cyclooctyl ketone
CAS Registry Number	145798-64-7
Molecular Formula	
Molecular Weight	188.69 g/mol
Predicted LogP	3.15 ± 0.4
Physical State	Low-melting solid or viscous oil (depending on purity)
Key Functional Groups	-Chloroketone (Electrophile), Cyclooctyl ring (Lipophilic core)

## Part 2: Reactivity Profile & Mechanistic Insights

The reactivity of **2-Chloro-1-cyclooctylethanone** is dominated by the dipole-enhanced electrophilicity of the

-carbon and the steric modulation provided by the cyclooctyl ring.

### Nucleophilic Substitution ( )

The primary mode of reactivity is the displacement of the chloride ion by nucleophiles (amines, thiols, phenoxides).

- Mechanism: Direct

attack.

- Steric Factor: Unlike the rigid cyclohexyl ring, the cyclooctyl ring exists predominantly in a boat-chair conformation. While this adds bulk, the flexibility of the ring typically allows sufficient approach vectors for nucleophiles, though reaction rates may be slightly slower than methyl- or ethyl-substituted analogs.

- Application: Synthesis of  
  
-aminoketones (enzyme inhibitors) and ether linkages.

## Heterocycle Formation (Hantzsch Synthesis)

This is the most high-value transformation for this intermediate. Condensation with thioamides or thioureas yields 2-aminothiazoles or 2-alkylthiazoles.

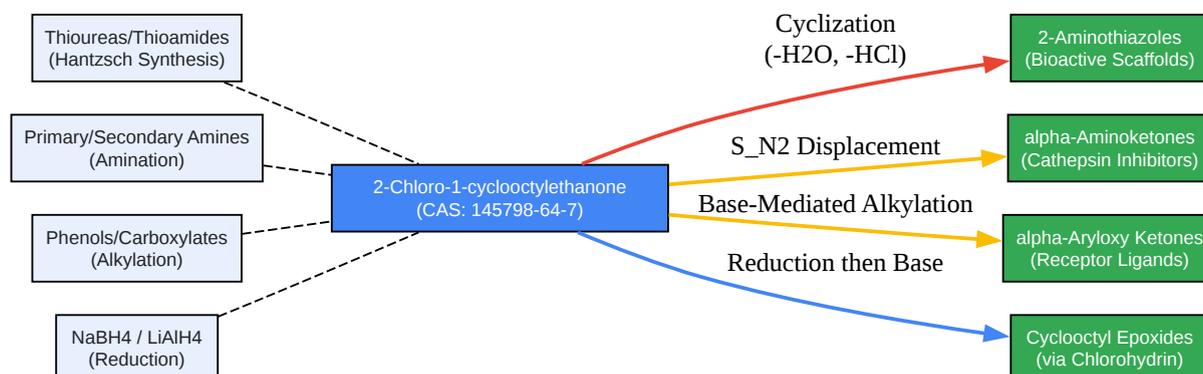
- Mechanism:
  - S-Alkylation: The sulfur atom of the thioamide attacks the  
  
-carbon (displacing Cl).
  - Cyclization: The nitrogen atom attacks the carbonyl carbon.
  - Dehydration: Loss of water drives aromatization to the thiazole.

## Stereoselective Reduction

Reduction of the ketone moiety yields the corresponding chlorohydrin (1-cyclooctyl-2-chloroethanol), a precursor to epoxides.

- Stereocontrol: The bulky cyclooctyl group exerts significant Felkin-Anh control, often favoring the anti-isomer when bulky hydride sources are used.

## Reactivity Visualization



[Click to download full resolution via product page](#)

Figure 1: Divergent synthesis pathways starting from **2-Chloro-1-cyclooctylethanone**.

## Part 3: Experimental Protocols

The following protocols are synthesized from validated procedures for analogous -chloroketones and patent literature involving cyclooctyl derivatives [1, 2].

### Protocol A: Hantzsch Thiazole Synthesis

Target: Synthesis of 4-cyclooctyl-2-aminothiazole derivatives.

- Reagents:
  - **2-Chloro-1-cyclooctylethanone** (1.0 equiv)
  - Thiourea (1.1 equiv)
  - Ethanol (absolute, 10 mL/mmol)
- Procedure:
  - Dissolve **2-Chloro-1-cyclooctylethanone** in absolute ethanol in a round-bottom flask.
  - Add thiourea in a single portion.

- Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
- Observation: The product often precipitates as the hydrochloride salt upon cooling.
- Workup:
  - Cool the reaction mixture to 0 °C.
  - Filter the precipitate (thiazole hydrochloride).
  - Neutralize by suspending in water and adding saturated until pH ~8.
  - Extract with Ethyl Acetate ( ), dry over , and concentrate.
- Purification: Recrystallization from Ethanol/Water or column chromatography.

## Protocol B: N-Alkylation (Aminoketone Synthesis)

Target: Introduction of amine functionality (e.g., for enzyme inhibitor synthesis).

- Reagents:
  - **2-Chloro-1-cyclooctylethanone** (1.0 equiv)
  - Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
  - (2.0 equiv) or (1.5 equiv)
  - Solvent: DMF (anhydrous) or Acetonitrile.

- Catalyst: TBAI (Tetrabutylammonium iodide, 10 mol%) - Crucial for accelerating the reaction due to cyclooctyl steric bulk.
- Procedure:
  - Suspend  
  
, TBAI, and the amine in DMF at room temperature.
  - Add **2-Chloro-1-cyclooctylethanone** dropwise (dissolved in minimal DMF).
  - Stir at 60 °C for 4–6 hours.
  - Note: Higher temperatures (>80 °C) may promote Favorskii rearrangement byproducts; strict temperature control is required.
- Workup:
  - Dilute with water and extract with  
  
(Diethyl ether is preferred to avoid DMF emulsion).
  - Wash organic layer with brine (  
  
) to remove DMF.

## Protocol C: Stereoselective Reduction

Target: Preparation of 1-cyclooctyl-2-chloroethanol.

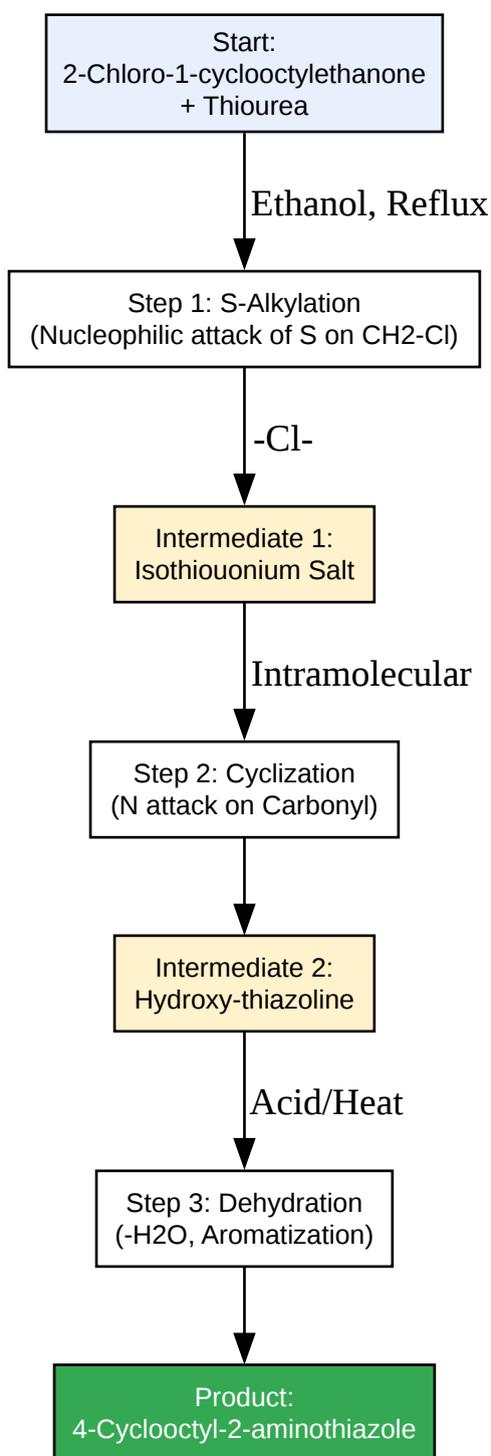
- Reagents:
  - **2-Chloro-1-cyclooctylethanone** (1.0 equiv)
  - (0.5 equiv)
  - Solvent: Methanol/THF (1:1).
  - Additive:

(1.0 equiv) - Luche Reduction conditions.

- Rationale: The addition of Cerium(III) chloride promotes 1,2-reduction over enolization/dehalogenation and often improves diastereoselectivity by chelating the carbonyl oxygen and the chlorine atom.
- Procedure:
  - Dissolve ketone and  
  
in MeOH/THF. Cool to -78 °C or 0 °C depending on required selectivity.
  - Add  
  
portion-wise.
  - Stir for 1 hour, then quench with saturated

## Part 4: Mechanistic Diagram (Hantzsch Synthesis)

The formation of the thiazole ring is the most complex and valuable reaction for this intermediate. The diagram below details the electron flow and critical transition states.



[Click to download full resolution via product page](#)

Figure 2: Step-wise mechanism of Hantzsch Thiazole Synthesis showing the conversion of the -haloketone to the aromatic heterocycle.

## Part 5: Safety & Stability Guide

### Handling Precautions

- Lachrymator: Like most
  - haloketones, **2-Chloro-1-cyclooctylethanone** is a potent lachrymator (tear gas agent).
  - Control: Handle only in a functioning fume hood.
  - Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability.
- Skin Sensitizer: Direct contact can cause severe dermatitis. Double-gloving (Nitrile) is recommended.

### Stability

- Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).
- Degradation: Susceptible to photolytic degradation and hydrolysis if exposed to moisture. If the solid turns into a dark oil, purify via silica plug filtration before use.

### References

- Patent RO109938B1. Derived Carboxylic Acid Derivatives, Processes for Their Preparation and Pharmaceutical Compositions Containing. (1995). Describes the alkylation of **2-chloro-1-cyclooctylethanone** in DMF for the synthesis of enzyme inhibitors.
- Molbase Encyclopedia. **2-Chloro-1-cyclooctylethanone** (CAS 145798-64-7) Physicochemical Properties. Accessed 2024.[1][2]
- Chemical Book. General Reactivity of Alpha-Chloroketones in Heterocycle Synthesis.
- PubChem Compound Summary. **2-Chloro-1-cyclooctylethanone**. National Center for Biotechnology Information.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. 2-Chloro-1-cyclopentylethanone | C7H11ClO | CID 12466577 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Reactive Intermediate Profile: 2-Chloro-1-cyclooctylethanone[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114630#2-chloro-1-cyclooctylethanone-reactivity-profile>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

